molecular formula C14H21N5O3 B2508347 7-allyl-8-((3-ethoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 586996-67-0

7-allyl-8-((3-ethoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2508347
CAS No.: 586996-67-0
M. Wt: 307.354
InChI Key: NKDBZXLYNOCKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-allyl-8-((3-ethoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-allyl-8-((3-ethoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: Introduction of the allyl group at the 7-position of the purine ring through an alkylation reaction.

    Amination: The 8-position is functionalized with the (3-ethoxypropyl)amino group via a nucleophilic substitution reaction.

    Methylation: The 3-position is methylated using a suitable methylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the purine ring or the allyl group, potentially yielding dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring or the side chains.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, amines, alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of purines are often studied for their potential as enzyme inhibitors or as ligands for receptors. This compound could be investigated for its interactions with biological macromolecules.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals. Purine derivatives are known for their activity against various diseases, including cancer and viral infections. This compound could be explored for similar therapeutic potentials.

Industry

In industrial chemistry, the compound might be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-allyl-8-((3-ethoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Binding: Acting as an agonist or antagonist at specific receptors, modulating their activity.

    Pathway Modulation: Influencing cellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenine: A fundamental component of nucleic acids.

Uniqueness

7-allyl-8-((3-ethoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

8-(3-ethoxypropylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-4-8-19-10-11(18(3)14(21)17-12(10)20)16-13(19)15-7-6-9-22-5-2/h4H,1,5-9H2,2-3H3,(H,15,16)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDBZXLYNOCKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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